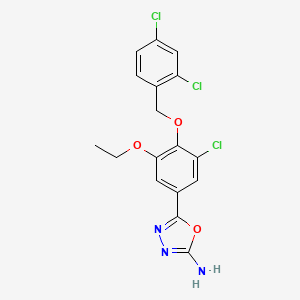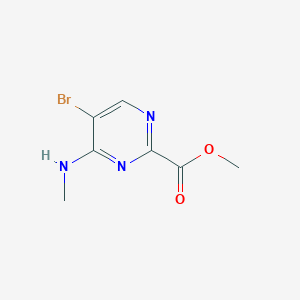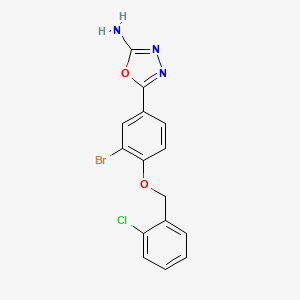![molecular formula C12H12N6O2S2 B11785583 7-(Ethylthio)-3-(phenylsulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B11785583.png)
7-(Ethylthio)-3-(phenylsulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Ethylthio)-3-(phenylsulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine is a complex organic compound that belongs to the class of triazolotriazines This compound is characterized by its unique structure, which includes an ethylthio group, a phenylsulfonyl group, and a triazolo[5,1-c][1,2,4]triazin-4-amine core
Preparation Methods
The synthesis of 7-(ethylthio)-3-(phenylsulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine involves multiple steps, typically starting with the preparation of the triazolo[5,1-c][1,2,4]triazin-4-amine core This core can be synthesized through the cyclization of appropriate precursors under specific conditions
For industrial production, the synthesis process may be optimized to enhance yield and purity. This often involves the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
7-(Ethylthio)-3-(phenylsulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically targets the ethylthio group, converting it to a sulfoxide or sulfone.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the phenylsulfonyl group to a phenylthiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents for these reactions include alkyl halides and amines.
Addition: Addition reactions can occur at the triazolo[5,1-c][1,2,4]triazin-4-amine core, where electrophiles add to the nitrogen atoms. Reagents such as alkylating agents or acylating agents are commonly used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group may yield sulfoxides or sulfones, while reduction of the phenylsulfonyl group may produce phenylthiol derivatives.
Scientific Research Applications
7-(Ethylthio)-3-(phenylsulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are investigated in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In industrial applications, the compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance of these materials.
Mechanism of Action
The mechanism of action of 7-(ethylthio)-3-(phenylsulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
For example, in antimicrobial research, the compound may inhibit the activity of key enzymes involved in bacterial cell wall synthesis, leading to bacterial cell death. In medicinal chemistry, the compound may interact with receptors involved in disease pathways, modulating their activity and providing therapeutic benefits.
Comparison with Similar Compounds
7-(Ethylthio)-3-(phenylsulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine can be compared with other similar compounds, such as:
7-(Methylthio)-3-(phenylsulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine: This compound has a methylthio group instead of an ethylthio group, which may affect its chemical reactivity and biological activity.
7-(Ethylthio)-3-(phenylsulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-ol: This compound has a hydroxyl group instead of an amine group, which may influence its solubility and interaction with molecular targets.
7-(Ethylthio)-3-(phenylsulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-carboxylic acid: This compound has a carboxylic acid group, which may alter its acidity and potential for forming salts.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C12H12N6O2S2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-7-ethylsulfanyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C12H12N6O2S2/c1-2-21-12-14-11-16-15-10(9(13)18(11)17-12)22(19,20)8-6-4-3-5-7-8/h3-7H,2,13H2,1H3 |
InChI Key |
JWQXXXUAXNRZAL-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN2C(=C(N=NC2=N1)S(=O)(=O)C3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(tert-Butoxycarbonyl)-9-azabicyclo[3.3.1]nonane-2-carboxylic acid](/img/structure/B11785503.png)





![4-(Hydroxymethyl)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B11785541.png)


![1-(Furo[2,3-c]pyridin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11785556.png)
![2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxybenzo[d]thiazole](/img/structure/B11785561.png)
![3-(6-(2,4-Dimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11785570.png)

![6-Ethyl-2-(p-tolyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11785580.png)
